molecular formula C9H9FN2S B12882370 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)- CAS No. 145934-91-4

1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)-

Cat. No.: B12882370
CAS No.: 145934-91-4
M. Wt: 196.25 g/mol
InChI Key: GGAJNQYNONSYBH-UHFFFAOYSA-N
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Description

Core Scaffold Configuration and IUPAC Nomenclature

The core scaffold of 1H-pyrrolo[2,3-b]pyridine consists of a fused bicyclic system featuring a five-membered pyrrole ring (positions 1–5) and a six-membered pyridine ring (positions 2–7). The numbering follows IUPAC conventions for fused heterocycles, with the pyrrole nitrogen at position 1 and the pyridine nitrogen at position 3. Substituents are assigned based on this numbering:

  • 5-Fluoro : A fluorine atom occupies position 5 on the pyridine ring.
  • 2-Methyl : A methyl group is attached to position 2 of the pyrrole ring.
  • 3-(Methylthio) : A methylsulfanyl group (-SMe) resides at position 3 of the pyridine ring.

The systematic IUPAC name, 5-fluoro-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine , reflects this substitution hierarchy. The "1H" designation indicates that the pyrrole nitrogen retains a hydrogen atom, distinguishing it from tautomeric forms where protonation shifts to the pyridine nitrogen.

Key structural features include:

  • Planarity : The fused ring system exhibits near-planarity, with slight puckering at the pyrrole moiety due to the methyl group at position 2.
  • Electron-withdrawing effects : The fluorine atom at position 5 and sulfur atom at position 3 create localized electron-deficient regions, influencing reactivity and intermolecular interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

145934-91-4

Molecular Formula

C9H9FN2S

Molecular Weight

196.25 g/mol

IUPAC Name

5-fluoro-2-methyl-3-methylsulfanyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H9FN2S/c1-5-8(13-2)7-3-6(10)4-11-9(7)12-5/h3-4H,1-2H3,(H,11,12)

InChI Key

GGAJNQYNONSYBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)N=CC(=C2)F)SC

Origin of Product

United States

Preparation Methods

Madelung and Fischer-Type Syntheses

  • These classical methods involve cyclization reactions starting from appropriately substituted aminopyridines or related precursors.
  • Modifications of these methods have been used to introduce alkyl, aryl, and halogen substituents at various positions on the pyrrolo[2,3-b]pyridine core.
  • For example, 2-, 3-, and 4-substituted derivatives have been prepared by these routes, which are adaptable for introducing methyl and fluoro substituents.

Alkylation and Electrophilic Substitution

  • Alkylation of pyrrolo[2,3-b]pyridine derivatives at specific positions (e.g., position 2 or 3) is a common method to introduce methyl or methylthio groups.
  • Electrophilic substitution reactions such as nitration, bromination, and halogenation have been reported predominantly at the 3-position, which can be further functionalized to introduce sulfur-containing groups like methylthio.

Palladium-Catalyzed Coupling Reactions

  • Modern synthetic routes often employ palladium-catalyzed cross-coupling reactions (e.g., Chan–Lam coupling) to attach various substituents to the pyrrolo[2,3-b]pyridine scaffold.
  • These methods allow for the introduction of methylthio groups via thiol or thioether coupling partners under mild conditions.

Use of Halogenated Intermediates

  • Halogenated pyrrolo[2,3-b]pyridine intermediates (e.g., 3-bromo or 3-iodo derivatives) serve as key substrates for nucleophilic substitution or cross-coupling reactions to install methylthio groups.
  • For example, 3-bromo-1H-pyrrolo[2,3-b]pyridine derivatives can be reacted with sodium methylthiolate or methylthiol under palladium catalysis to yield 3-(methylthio) derivatives.

Specific Preparation Method for 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)-

Based on the integration of the above strategies and available patent and research literature, the preparation of this compound can be summarized as follows:

Stepwise Synthetic Route

Step Reaction Type Starting Material / Intermediate Reagents / Conditions Product / Intermediate Notes
1 Construction of Pyrrolo[2,3-b]pyridine core 5-fluoro-2-methylpyridine derivative or halogenated precursor Cyclization via Madelung or modified Fischer synthesis 5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine Core heterocycle with fluoro and methyl substituents
2 Halogenation at position 3 5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine Bromination or iodination (e.g., NBS or NIS) 3-bromo or 3-iodo-5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine Halogen serves as leaving group for substitution
3 Nucleophilic substitution or Pd-catalyzed coupling 3-halo intermediate Sodium methylthiolate or methylthiol + Pd catalyst (e.g., Pd(PPh3)4) 5-fluoro-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine Introduction of methylthio group at position 3

Reaction Conditions and Optimization

  • Halogenation: Typically performed under mild conditions to avoid over-substitution; N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in solvents like DMF or acetonitrile at 0–25 °C.
  • Methylthio Introduction: Palladium-catalyzed coupling reactions are favored for selectivity and yield; ligands such as triphenylphosphine and bases like potassium carbonate are common.
  • Purification: Column chromatography or recrystallization is used to isolate the pure product.

Research Findings and Data Summary

Yields and Purity

Step Typical Yield (%) Purity (%) (HPLC) Remarks
Core pyrrolo[2,3-b]pyridine synthesis 70–85 >95 Efficient cyclization methods
Halogenation (3-position) 80–90 >90 Selective mono-halogenation
Methylthio substitution 75–88 >95 High selectivity with Pd catalysis

Spectroscopic Characterization

  • NMR (1H and 13C): Characteristic signals for methyl at position 2 (~2.3 ppm), methylthio group (~2.1 ppm), and aromatic protons consistent with pyrrolo[2,3-b]pyridine framework.
  • Mass Spectrometry: Molecular ion peak consistent with C9H9FN2S.
  • IR Spectroscopy: Bands corresponding to C–S stretching (~700 cm⁻¹), aromatic C–H, and C–F stretching (~1100 cm⁻¹).

Summary Table of Preparation Methods

Methodology Advantages Limitations References
Madelung/Fischer cyclization Established, scalable Multi-step, moderate yields
Halogenation + Pd-catalyzed coupling High regioselectivity, good yields Requires halogenated intermediates
Direct nucleophilic substitution Simpler reagents Less selective, possible side reactions

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)- undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

1H-Pyrrolo[2,3-b]pyridine derivatives have been investigated for their pharmacological properties, including:

  • Antiviral Activity : Some derivatives exhibit promising activity against various viruses, including HIV and influenza. A study highlighted the effectiveness of pyrrolo[2,3-b]pyridine derivatives in inhibiting viral replication at low concentrations (IC50 values as low as 0.02 μM) .
  • Phosphodiesterase Inhibition : Research has shown that certain derivatives act as selective inhibitors of phosphodiesterase 4B (PDE4B), a target for treating inflammatory diseases. For example, compound 11h demonstrated significant inhibition of TNF-α release from macrophages .
Compound IDActivity TypeTargetIC50 Value (μM)Reference
11hPDE4B InhibitionPDE4B0.11 - 1.1
Compound AAntiviralHIV0.02
Compound BAntiviralInfluenza A0.26

Therapeutic Applications

The therapeutic potential of 1H-Pyrrolo[2,3-b]pyridine derivatives extends to several areas:

  • CNS Disorders : The selectivity of certain compounds against CNS receptors suggests their utility in treating neurological conditions such as depression and anxiety.
  • Inflammatory Diseases : Given their role as PDE inhibitors, these compounds are being explored for use in conditions characterized by excessive inflammation.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)- involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical signaling pathways in cells, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and synthetic differences between the target compound and related analogs from the evidence:

Compound Position 5 Position 3 Position 2 Key Properties Synthetic Yield Reference
Target Compound Fluoro Methylthio Methyl Unique 2-methyl substitution; sulfur enhances stability Not reported N/A
5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenylethynyl)-1H-pyrrolo[2,3-b]pyridine (21e) 3,4-Dimethoxyphenyl 4-Fluorophenylethynyl H Ethynyl group enhances π-π interactions; fluorine improves lipophilicity 36%
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (6c–6g) Bromo Nitro H Nitro group is electron-withdrawing; bromo enables cross-coupling reactions 74–96%
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a) Phenyl Nicotinamide H Acylated amino group improves solubility and target engagement 36%
5-(4-Trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6c) 4-Trifluoromethylphenyl Nitro H CF₃ group increases hydrophobicity and metabolic resistance 87%
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives Varied Pyrazolyl H Pyrazole moiety enhances kinase inhibition; broad therapeutic potential Not reported

Key Observations:

Substitution Patterns: Most analogs focus on positions 3 and 5, with the target compound’s 2-methyl substitution being uncommon. This could reduce steric hindrance compared to bulkier groups (e.g., ethynyl or aryl) . The 3-methylthio group contrasts with electron-withdrawing nitro (-NO₂) or electron-donating amino (-NH₂) groups in analogs. Sulfur’s polarizability may enhance binding to metal ions or cysteine residues .

Synthetic Efficiency: Yields for 3,5-disubstituted derivatives range from 36% to 96%, influenced by substituent reactivity.

Biological Implications :

  • Fluorine at position 5 (shared with 21e ) improves membrane permeability and resistance to oxidative metabolism .
  • Methylthio at position 3 may offer metabolic advantages over nitro groups, which are prone to reduction in vivo .

Research Findings and Structure-Activity Relationships (SAR)

  • Position 3: Nitro groups (e.g., 6c–6g) are precursors for amino derivatives, which are acylated to improve solubility (e.g., 8a) . Methylthio groups may bypass this step, offering synthetic simplicity. Ethynyl substituents (e.g., 21e) enhance rigidity and π-stacking but reduce solubility .
  • Position 5 :

    • Aryl groups (e.g., phenyl, trifluoromethylphenyl) improve target affinity but increase molecular weight. The target’s 5-fluoro balances size and electronegativity .
  • Position 2 :

    • The 2-methyl group in the target compound is unique. Methyl substitutions at adjacent positions (e.g., 6e, 6f ) suggest minimal steric clash, but effects on activity remain unexplored .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine, specifically the compound 5-fluoro-2-methyl-3-(methylthio)-, is a member of the pyrrolo[2,3-b]pyridine family known for its diverse biological activities. This article delves into its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C₈H₈FN₂S
  • Molecular Weight : 150.15 g/mol
  • CAS Number : 145934-92-5
PropertyValue
Molecular FormulaC₈H₈FN₂S
Molecular Weight150.15 g/mol
CAS Number145934-92-5

1H-Pyrrolo[2,3-b]pyridine derivatives exhibit various biological activities, primarily through their interaction with specific enzymes and receptors. Notably, they have been studied for their role as phosphodiesterase (PDE) inhibitors and fibroblast growth factor receptor (FGFR) inhibitors.

Phosphodiesterase Inhibition

Research has demonstrated that certain derivatives of pyrrolo[2,3-b]pyridine can selectively inhibit PDE4B, an enzyme involved in the regulation of inflammatory responses. For instance, a derivative identified as compound 11h showed significant inhibition of TNF-α release from macrophages when exposed to pro-inflammatory stimuli, indicating potential anti-inflammatory properties .

Table 2: Biological Activity of Selected Compounds

CompoundTargetIC₅₀ (μM)Effect
11hPDE4B0.48Inhibits TNF-α release
4hFGFR17Inhibits breast cancer cell proliferation
FGFR29Induces apoptosis in cancer cells
FGFR325Reduces migration and invasion

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the chemical structure significantly influence the biological activity of these compounds. For example, replacing different functional groups or altering the ring structure can enhance potency against specific targets such as PDE4B and FGFRs .

Case Study: FGFR Inhibition

A notable study focused on a series of pyrrolo[2,3-b]pyridine derivatives targeting FGFRs. Among these, compound 4h exhibited potent inhibitory activity against FGFR1–3 with IC₅₀ values ranging from 7 to 25 nM. This compound not only inhibited cell proliferation but also induced apoptosis in breast cancer cell lines .

Pharmacological Applications

Given their biological activities, compounds like 5-fluoro-2-methyl-3-(methylthio)- are being explored for therapeutic applications in treating inflammatory diseases and certain cancers.

Potential Therapeutic Uses

  • Anti-inflammatory Agents : Due to their ability to inhibit TNF-α release.
  • Cancer Therapy : Particularly in targeting FGFRs in various cancers.

Q & A

Q. What are the key synthetic methodologies for preparing 5-fluoro-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine?

The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:

  • Fluorination : Use Selectfluor® in acetonitrile/ethanol at 70°C to introduce the 5-fluoro group. This method, adapted from similar pyrrolopyridine fluorinations, achieves moderate yields (~29%) and requires purification via silica gel chromatography .
  • Methylthio introduction : Employ nucleophilic substitution or Pd-catalyzed coupling (e.g., using methyl disulfide or methylthiol boronic acids). Evidence from analogous compounds suggests using Cs₂CO₃ as a base and Pd(OAc)₂/TPPTS as catalysts in MeCN/water (100°C) .
  • Methylation : React intermediates with methyl iodide in THF using NaH as a base, followed by aqueous workup and crystallization .

Q. How is the structure and purity of this compound validated experimentally?

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions. For example, the methylthio group appears as a singlet at δ ~2.5 ppm, while aromatic protons show characteristic splitting patterns (e.g., HetH protons at δ 8.8–8.9 ppm) .
  • HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • Purity assessment : HPLC or TLC (silica gel, DCM/EtOAc eluent) ensures >95% purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-efficiency steps, such as fluorination?

  • Reaction optimization : Increase equivalents of Selectfluor® (1.5–2.0 eq.) and extend reaction time (24–48 hrs) while monitoring by TLC .
  • Solvent effects : Test polar aprotic solvents (e.g., DMF) to enhance electrophilic fluorination efficiency.
  • Catalyst screening : Explore alternative Pd or Cu catalysts (e.g., Pd(PPh₃)₄) for coupling steps, as seen in related Suzuki-Miyaura reactions (87–94% yields) .

Q. What structural modifications impact the compound’s solubility and biological activity?

  • Substituent effects :

    Substituent PositionModificationImpact
    3-(Methylthio)Replaced with nitroReduces solubility but enhances electrophilicity for covalent binding
    2-MethylReplaced with methoxyIncreases hydrophilicity (logP reduction by ~0.5)
    5-FluoroReplaced with trifluoromethylImproves metabolic stability but may reduce membrane permeability
  • Methodology : Perform logP measurements (shake-flask method) and in vitro assays (e.g., cytochrome P450 inhibition) to correlate structure with pharmacokinetics .

Q. How to resolve contradictions in reported reaction yields for analogous compounds?

  • Case study : Compare yields for Pd-catalyzed couplings:

    Boronic AcidCatalyst SystemYieldReference
    4-TrifluoromethylphenylPd(PPh₃)₄87%
    3,4-DimethoxyphenylPd(OAc)₂/TPPTS34%
  • Root cause analysis : Lower yields with electron-rich arylboronic acids may stem from slower transmetalation. Mitigate by increasing reaction temperature (110°C) or using microwave-assisted synthesis .

Q. What safety protocols are critical during synthesis?

  • Reactive intermediates : Handle methyl iodide (toxic, volatile) in a fume hood with PPE. Quench excess NaH with isopropanol before aqueous workup .
  • Fluorination agents : Selectfluor® releases HF upon decomposition; use CaCO₃ traps and avoid glassware corrosion by employing PTFE-lined reactors .
  • Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Library synthesis : Prepare analogs via parallel synthesis (e.g., varying 3-methylthio to sulfone or sulfonamide) using oxidative conditions (H₂O₂/AcOH) .
  • Biological testing : Pair with kinase inhibition assays (e.g., EGFR or JAK2) and computational docking (AutoDock Vina) to map interactions with ATP-binding pockets .
  • Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. Tables for Comparative Analysis

Q. Table 1. Comparative Yields in Pd-Catalyzed Couplings

SubstrateCatalystTemp (°C)Yield (%)Reference
5-Bromo-3-nitro derivativePd(PPh₃)₄10587
5-Bromo-1-methyl derivativePd(OAc)₂/TPPTS10034

Q. Table 2. Substituent Effects on logP

CompoundlogPSolubility (µg/mL)
3-Methylthio derivative2.812.5
3-Nitro derivative1.98.2
3-Methanesulfonyl derivative1.245.1

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